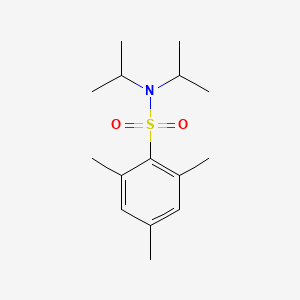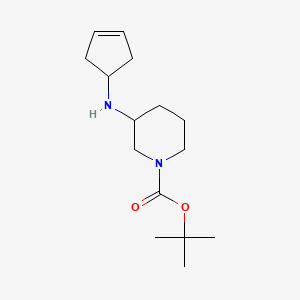![molecular formula C17H11ClFN3O4 B7636072 [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CFAP-221, is a novel phthalazine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. It also inhibits the NF-kB pathway, which is involved in inflammation. Additionally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. Additionally, it has been extensively studied for its potential in various scientific research applications. However, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also has some limitations. It is relatively expensive and may not be readily available in some labs. Additionally, it may have some toxicity and side effects that need to be carefully monitored.
Future Directions
There are several future directions for the study of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to further investigate its potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, more studies are needed to determine its toxicity and side effects in vivo. Finally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a novel phthalazine derivative that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its potential in the treatment of cancer, inflammation, and neurodegenerative diseases. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a unique mechanism of action and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for study. Overall, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a promising compound that has the potential to be developed into a new drug for the treatment of various diseases.
Synthesis Methods
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been synthesized using various methods, including the reaction of 4-oxo-3H-phthalazine-1-carboxylic acid with 2-(3-chloro-4-fluoroanilino)-2-oxoethyl chloride in the presence of a base. Another method involves the reaction of 2-(3-chloro-4-fluoroanilino)-2-oxoethylamine with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of a coupling agent. These methods have been optimized to obtain high yields and purity of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate.
Scientific Research Applications
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
properties
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O4/c18-12-7-9(5-6-13(12)19)20-14(23)8-26-17(25)15-10-3-1-2-4-11(10)16(24)22-21-15/h1-7H,8H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXFMMRQOWHXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)

![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)



![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
